molecular formula C9H8O B1585399 Indene oxide CAS No. 768-22-9

Indene oxide

Cat. No.: B1585399
CAS No.: 768-22-9
M. Wt: 132.16 g/mol
InChI Key: UKGCFMYYDATGNN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Indene oxide can be synthesized through the epoxidation of indene. One common method involves the use of peracids, such as meta-chloroperoxybenzoic acid (mCPBA), which reacts with indene to form this compound. The reaction typically occurs in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more robust and scalable processes. For example, the epoxidation can be carried out using hydrogen peroxide in the presence of a suitable catalyst, such as titanium silicalite-1 (TS-1). This method offers a more environmentally friendly approach compared to traditional peracid methods.

Chemical Reactions Analysis

Types of Reactions: Indene oxide undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form compounds such as indanediol.

    Reduction: Reduction of this compound can yield indane derivatives.

    Substitution: The epoxide ring in this compound can be opened by nucleophiles, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for reduction.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with this compound under mild conditions to open the epoxide ring.

Major Products Formed:

    Oxidation: Indanediol

    Reduction: Indane derivatives

    Substitution: Various substituted indane derivatives depending on the nucleophile used

Scientific Research Applications

Indene oxide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Chiral this compound derivatives are used in the synthesis of pharmaceutical compounds, such as HIV protease inhibitors.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of indene oxide involves its reactivity as an epoxide. The strained three-membered ring of the epoxide is highly reactive, making it susceptible to nucleophilic attack. This reactivity allows this compound to participate in various chemical reactions, leading to the formation of diverse products. In biological systems, the reactivity of this compound can lead to interactions with biomolecules, potentially resulting in biological activity.

Comparison with Similar Compounds

    Indene: The parent compound of indene oxide, lacking the epoxide functional group.

    Indanone: A ketone derivative of indene, used in the synthesis of pharmaceuticals.

    Indanediol: A diol derivative formed by the oxidation of this compound.

Comparison: this compound is unique due to the presence of the epoxide functional group, which imparts distinct reactivity compared to its parent compound indene and other derivatives like indanone and indanediol. The epoxide ring makes this compound a versatile intermediate in organic synthesis, allowing for the formation of a wide range of products through ring-opening reactions.

Properties

IUPAC Name

6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-2-4-7-6(3-1)5-8-9(7)10-8/h1-4,8-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGCFMYYDATGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871806
Record name 1,2-Epoxyindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

768-22-9
Record name 1,2-Epoxyindan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indene oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Epoxyindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-EPOXYINDAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/080U5Q5IYI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mechanically stirred solution of indene (0.01 mol), dodecane (0.001 mol), urea (0.208 mol), sodium bicarbonate (0.003 mol) and manganese sulphate (0.1 mmol) in 10.0 ml of water at 20° C. is added 30% aqueous hydrogen peroxide (0.4 mol) in three equal portions over a period of 3 hours. After 10 hours the reaction mixture was extracted with 4×5 ml diethyl ether. The combined organic layer was dried over anhydrous sodium sulphate. Removal of solvent yielded indene oxide in >99% yield with selectivity 95%.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.001 mol
Type
reactant
Reaction Step One
Name
Quantity
0.208 mol
Type
reactant
Reaction Step One
Quantity
0.003 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.1 mmol
Type
catalyst
Reaction Step One
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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